

motesanib AMG 706 discovery and development

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Compound Focus: Motesanib

CAS No.: 453562-69-1

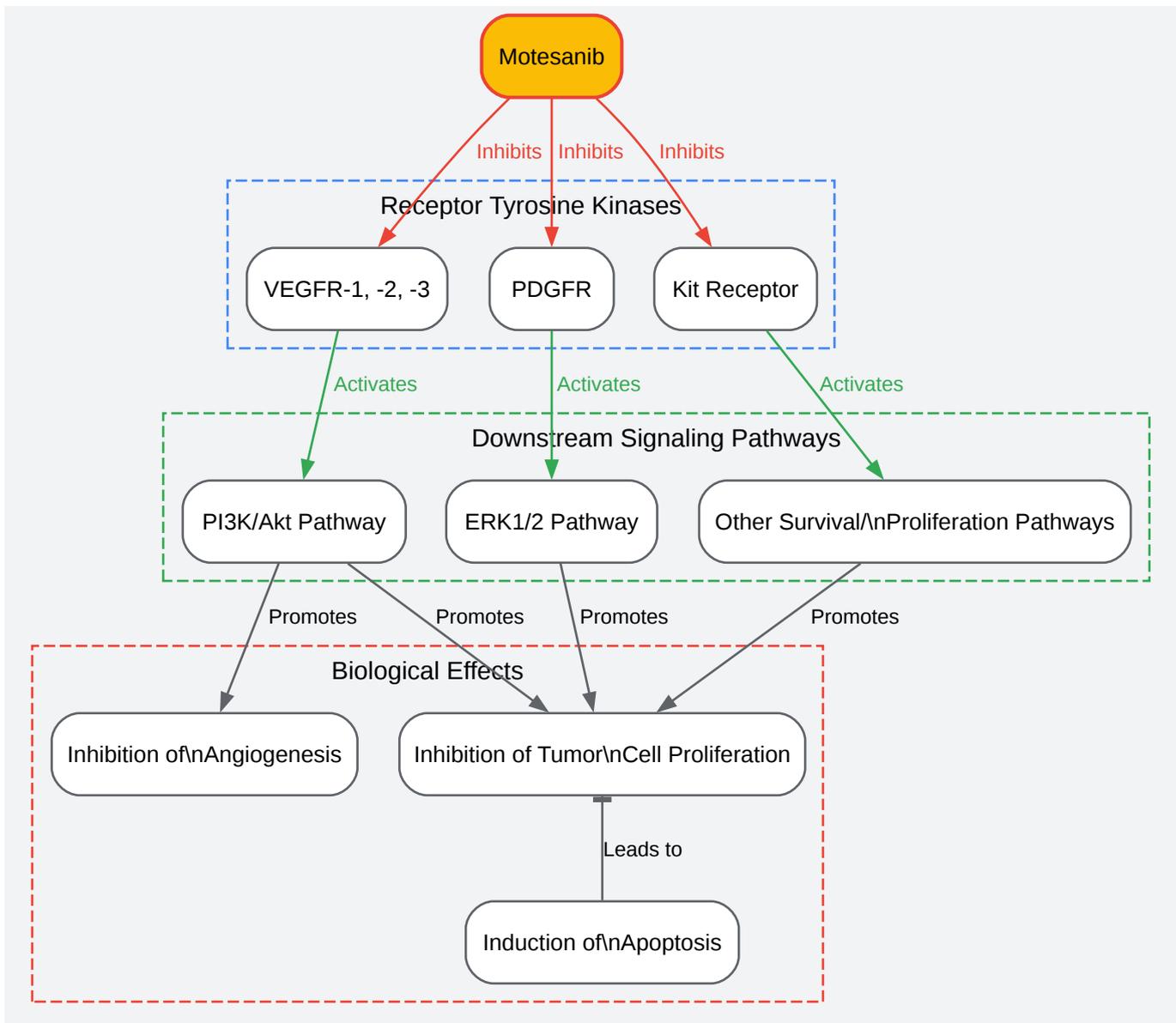
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Mechanism of Action & Preclinical Evidence

Motesanib is a multikinase inhibitor designed to disrupt tumor growth and angiogenesis by targeting key receptor tyrosine kinases.

The diagram below illustrates its primary mechanism of action and downstream effects.



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Motesanib inhibits key receptors, blocking downstream signaling and tumor growth.

Preclinical studies demonstrated that **motesanib** could inhibit the autophosphorylation of wild-type Kit and various mutants, including some associated with imatinib resistance [1]. It induced significant tumor regression in xenograft models of breast cancer, non-small cell lung cancer (NSCLC), medullary thyroid cancer, and colon carcinoma [1] [2].

Key Clinical Trial Outcomes

Motesanib was evaluated in numerous clinical trials across several cancer types. The following table provides a quantitative summary of its efficacy in key phase II studies.

Cancer Type (Trial Phase)	Patient Population	Key Efficacy Results (by RECIST)	Outcome & Development Status
Differentiated Thyroid Cancer (Phase II) [2] Progressive disease (N=93) Confirmed Partial Response (PR): 14% Stable Disease (SD) ≥24 weeks: 35% Median Progression-Free Survival (PFS): 40 weeks Promising initial results, but development ultimately discontinued [3]. Medullary Thyroid Cancer (Phase II) [3] [2] Progressive or symptomatic (N=91) Confirmed PR: 2% SD ≥24 weeks: 47% Lower response rate than in differentiated thyroid cancer; development discontinued [3]. GIST (Phase II) [1] Imatinib-resistant (N=102) Confirmed Objective Response: 3% SD: 59% Durable SD ≥24 weeks: 14% Median PFS: 16 weeks Modest tumor control; did not support further development. Non-Squamous NSCLC (Phase III, MONET1) [3] Advanced (N=~1090) No statistically significant improvement in overall survival compared to placebo + chemotherapy. Failed to meet primary endpoint; development halted (2011) [3] [4]. Breast Cancer (Phase II) [3] HER2-negative locally recurrent or metastatic (N=~171) No evidence of efficacy superior to bevacizumab or placebo in combination with paclitaxel. Did not support further investigation [3].			

Insights from Experimental Studies

Research provided insights into **motesanib**'s effects beyond its primary mechanism and its potential in combination therapies.

- **Overcoming Multidrug Resistance (MDR):** An *in vitro* study found that **motesanib** at 3 μM could inhibit the efflux function of the ABCB1 transporter (P-glycoprotein) and, to a lesser extent, the ABCG2 transporter. This suggests that **motesanib** has the potential to reverse multidrug resistance to chemotherapeutic agents like paclitaxel and mitoxantrone in ABCB1-overexpressing cells [2].
- **Synergistic Combination Therapy:** A 2019 study investigated **motesanib** in combination with **cisplatin on cisplatin-resistant human bladder cancer cells (T24R2)** [5].
 - **Experimental Finding:** The combination showed a synergistic effect (Combination Index <1.0). Treatment with 50 μM **motesanib** and 2.5 μg/ml cisplatin for 48 hours significantly inhibited cell growth and induced apoptosis [5].

- **Proposed Mechanism:** The synergistic effect was associated with increased expression of caspase and PARP cleavage, and a decrease in the phosphorylation of key survival proteins in the **PI3K/Akt pathway** [5].

Reasons for Discontinued Development

The development of **motesanib** was abandoned because it consistently **failed to demonstrate sufficient efficacy in large-scale Phase III clinical trials** required for regulatory approval [3] [4]. While the drug showed modest activity in some settings, the benefits were not strong enough to warrant further development across multiple cancer types, including NSCLC, breast cancer, and colorectal cancer [3].

The clinical journey of **motesanib** underscores the challenges in oncology drug development, where promising early-phase results do not always translate into success in larger, definitive trials.

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